REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7](Cl)=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].N1C=CC=CC=1.[OH2:21].CC(C)=[O:24]>>[C:13]([OH:12])(=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:24])=[O:8])[C:10]([OH:11])=[O:21]
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the flask contents were continuously stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was added slowly to the cold solution
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Then the solid formed
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried to a white solid with 73% yield
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |